3-Ethyl-8-methoxy-2-propylquinoline
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Overview
Description
3-Ethyl-8-methoxy-2-propylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C15H19NO, features a quinoline core substituted with ethyl, methoxy, and propyl groups at positions 3, 8, and 2, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8-methoxy-2-propylquinoline can be achieved through various methods, including:
Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Skraup Synthesis: This method uses glycerol, aniline, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used. Microwave irradiation and ionic liquid-mediated reactions are also gaining popularity due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-Ethyl-8-methoxy-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-8-methoxy-2-propylquinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Substituted Quinolines: Exhibit diverse biological activities
Uniqueness: 3-Ethyl-8-methoxy-2-propylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
80609-91-2 |
---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-ethyl-8-methoxy-2-propylquinoline |
InChI |
InChI=1S/C15H19NO/c1-4-7-13-11(5-2)10-12-8-6-9-14(17-3)15(12)16-13/h6,8-10H,4-5,7H2,1-3H3 |
InChI Key |
RBEVCYVDINBJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C2C=CC=C(C2=N1)OC)CC |
Origin of Product |
United States |
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